4-Chloro-3-phenyl-1H-pyrazole
Description
Evolution and Significance of the Pyrazole (B372694) Heterocycle in Organic Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, was first identified and named by German chemist Ludwig Knorr in 1883. wikipedia.orgijraset.com Its synthesis was first achieved by Hans von Pechmann in 1898 from acetylene (B1199291) and diazomethane. wikipedia.orgijraset.com Pyrazoles are aromatic compounds, possessing six delocalized π-electrons, which imparts a stability akin to benzene (B151609) derivatives. ijraset.com This aromaticity and the presence of two nitrogen atoms—one pyrrole-like and one pyridine-like—allow for a rich and diverse reactivity, making them valuable building blocks in organic synthesis. mdpi.com
The synthesis of pyrazoles is often achieved through the condensation reaction of 1,3-dicarbonyl compounds with hydrazines, a method known as the Knorr-pyrazole synthesis. wikipedia.orgijraset.comslideshare.net Another common route involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazine (B178648), followed by dehydrogenation. wikipedia.orgijraset.com The versatility of these synthetic methods allows for the introduction of a wide array of substituents onto the pyrazole core, leading to a vast library of derivatives with tailored properties.
The significance of the pyrazole moiety is underscored by its presence in numerous commercially important compounds, including pharmaceuticals and agrochemicals. wikipedia.orgresearchgate.net Notable examples include the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol. wikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. wikipedia.org The diverse biological activities exhibited by pyrazole derivatives, such as anti-inflammatory, antimicrobial, anticancer, and herbicidal properties, have cemented their importance in medicinal chemistry and agricultural science. researchgate.netmdpi.comnih.gov
The Role of Halogenated Pyrazoles in Contemporary Chemical and Material Science
The introduction of halogen atoms onto the pyrazole ring significantly modifies its electronic and steric properties, leading to compounds with enhanced or novel functionalities. Halogenation of pyrazoles can be a strategic step in the synthesis of more complex derivatives. researchgate.net The position of halogenation is crucial; direct halogenation of the pyrazole ring typically occurs at the 4-position. researchgate.net To achieve halogenation at the 3 or 5-positions, the 4-position often needs to be substituted first, or alternative synthetic strategies must be employed. researchgate.net
Halogenated pyrazoles have demonstrated considerable potential in various fields:
Medicinal Chemistry : The presence of halogens can enhance the lipophilicity and metabolic stability of a molecule, potentially improving its pharmacokinetic profile. Fluorinated pyrazoles, in particular, are of special interest in medicine and crop protection. researchgate.net Halogenated pyrazoles have been investigated as enzyme inhibitors, with some showing promise as herbicides by targeting enzymes in plant metabolic pathways. nih.gov
Material Science : The unique electronic properties conferred by halogens make these compounds suitable for applications in advanced materials. evitachem.com For instance, the ability of halogens to participate in halogen bonding can influence the supramolecular structure of materials, which has implications for crystal engineering, luminescence, and gas sorption. mdpi.com
Agrochemicals : Halogenated pyrazole derivatives are key components in the development of modern pesticides and herbicides. evitachem.com For example, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a precursor to several commercial fungicides. wikipedia.org
The reactivity of the halogen substituent, such as its ability to undergo nucleophilic substitution, further expands the synthetic utility of halogenated pyrazoles, allowing for the creation of a diverse range of functionalized molecules.
Specific Research Focus: 4-Chloro-3-phenyl-1H-pyrazole as a Key Scaffold
This compound has garnered specific attention as a key scaffold in synthetic and medicinal chemistry. The presence of the chloro group at the 4-position and the phenyl group at the 3-position provides a unique combination of electronic and steric features that can be exploited for the development of new chemical entities.
The synthesis of derivatives based on this scaffold often involves modifications at the N1 position of the pyrazole ring or transformations of the chloro and phenyl substituents. The chloro group, in particular, serves as a versatile handle for introducing further complexity through various cross-coupling reactions.
Research has demonstrated that derivatives of this compound exhibit a range of biological activities. For instance, certain N-substituted derivatives have been investigated as potential multitarget-directed ligands for the treatment of Alzheimer's disease, showing inhibitory activity against acetylcholinesterase and monoamine oxidase B. nih.gov
Below is a table summarizing some key data for related compounds, illustrating the type of information available through chemical databases.
| Property | Value |
| Molecular Formula | C9H7ClN2 |
| Molecular Weight | 178.62 g/mol |
| CAS Number | 1106737-94-3 (for this compound-5-carboxylic acid) |
Research Gaps and Future Perspectives in this compound Chemistry
Despite the growing interest in this compound, several research gaps remain. Comprehensive characterization data, including detailed spectroscopic and crystallographic information for the parent compound, is not widely published. While the synthesis of various derivatives is reported, a systematic exploration of its reactivity and the full scope of its synthetic potential is yet to be undertaken.
Future research should focus on several key areas:
Comprehensive Characterization : Detailed spectroscopic (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction studies of this compound are needed to fully elucidate its structural and electronic properties.
Synthetic Methodology Development : The development of novel and efficient synthetic routes to this compound and its derivatives is crucial for facilitating further research. This includes exploring a wider range of cross-coupling reactions involving the C-Cl bond.
Exploration of Biological Activity : A systematic investigation into the biological activities of a broader library of this compound derivatives is warranted. This could uncover new lead compounds for drug discovery in areas such as oncology, infectious diseases, and neurodegenerative disorders.
Material Science Applications : The potential of this scaffold in the design of new functional materials, such as organic light-emitting diodes (OLEDs), sensors, and liquid crystals, remains largely unexplored and represents a promising avenue for future investigation.
Further studies are essential to fully unlock the potential of this compound as a valuable building block in advanced chemical research. ontosight.ai
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN2 |
|---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
4-chloro-5-phenyl-1H-pyrazole |
InChI |
InChI=1S/C9H7ClN2/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
InChI Key |
IOUPHQSPQSPNIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 3 Phenyl 1h Pyrazole and Its Functionalized Analogues
Classical and Modern Approaches to Pyrazole (B372694) Ring Formation
The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several established and emerging methods available to chemists.
Cyclocondensation Reactions of Precursors
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a reaction first reported by Knorr in 1883. nih.govmdpi.com This approach remains a straightforward and rapid route to polysubstituted pyrazoles. mdpi.com The reaction involves the condensation of a β-diketone, or a related 1,3-dielectrophile, with hydrazine or its substituted variants. nih.govbeilstein-archives.org
For the synthesis of a 3-phenyl-1H-pyrazole core, a common precursor is a 1,3-dicarbonyl compound bearing a phenyl group. For instance, the condensation of 1,3-diphenyl-1,3-propanedione with phenylhydrazine (B124118) can be employed to produce 1,3,5-triphenyl-1H-pyrazole. The reaction conditions for such condensations can be varied, with different solvents and catalysts being used to optimize yields and reaction times.
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Catalyst/Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1,3-Diphenyl-1,3-propanedione | Phenylhydrazine | Nano-silica sulfuric acid (thermal, solvent-free) | 1,3,5-Triphenyl-1H-pyrazole | High | researchgate.net |
| Substituted Acetylacetone | Hydrazines | Ethylene glycol | 1,3,5-Substituted pyrazoles | 70-95% | |
| Ketones and Acid Chlorides (in situ formation of 1,3-diketones) | Hydrazine | Not specified | Polysubstituted pyrazoles | Good to excellent |
To obtain the 4-chloro-3-phenyl-1H-pyrazole specifically through this route, a chlorinated 1,3-dicarbonyl precursor would be required.
Multicomponent Reaction Strategies for Pyrazole Annulation
Multicomponent reactions (MCRs) have gained prominence as an efficient and atom-economical tool for the synthesis of complex molecules, including pyrazole derivatives. mdpi.com These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the initial reactants. mdpi.com
Several MCR strategies have been developed for the synthesis of pyrazoles. For instance, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds or tosyl hydrazones can yield polyfunctional pyrazoles. nih.gov Another approach involves the reaction of 3-arylsydnones with 2-aryl-1,1-dihalo-1-alkenes in a [3+2] dipolar cycloaddition to afford 1,3-diaryl-4-halo-1H-pyrazoles in moderate to excellent yields. nih.gov
| Reactants | Reaction Type | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Arylsydnones, 2-Aryl-1,1-dihalo-1-alkenes, Cs2CO3 | [3+2] Dipolar Cycloaddition | 1,3-Diaryl-4-halo-1H-pyrazoles | Moderate to excellent | nih.gov |
| Aldehydes, Malononitrile, β-Ketoesters, Hydrazine Hydrate (B1144303) | One-pot condensation | Fused Pyrazoles (Dihydropyrano[2,3-c]pyrazoles) | Good | rsc.org |
Reactions Involving Hydrazine Derivatives
Hydrazine and its derivatives are fundamental building blocks in the majority of pyrazole syntheses, acting as the source of the two adjacent nitrogen atoms in the heterocyclic ring. beilstein-archives.org The versatility of hydrazine derivatives allows for the introduction of various substituents at the N1 position of the pyrazole core.
The reaction of hydrazine hydrate with α,β-unsaturated ketones or aldehydes is another classical route to pyrazoles, often proceeding through a pyrazoline intermediate which is subsequently oxidized. Furthermore, the Vilsmeier-Haack reaction of acetophenone (B1666503) phenylhydrazones provides a direct route to 1,3-diphenyl-1H-pyrazole-4-carbaldehydes, demonstrating the utility of hydrazine derivatives in forming the pyrazole ring and simultaneously introducing functional groups.
Regioselective Functionalization of Pyrazole Nucleus
The introduction of substituents onto a pre-formed pyrazole ring is a key strategy for the synthesis of functionalized analogues. The regioselectivity of these reactions is crucial for obtaining the desired isomer.
Introduction of Halogen Substituents (e.g., Chlorination)
The direct halogenation of pyrazoles is a common method for introducing halogen atoms onto the pyrazole ring. Electrophilic halogenation of pyrazoles typically occurs at the C4 position, which is the most electron-rich carbon atom in the ring. reddit.com
A direct C-H chlorination of 3-aryl-1H-pyrazol-5-amines at the C4 position has been successfully achieved using N-chlorosuccinimide (NCS) as the chlorinating agent in DMSO at room temperature. beilstein-archives.org This method provides a metal-free and efficient route to 4-chlorinated pyrazole derivatives with good to excellent yields. beilstein-archives.org While this specific example involves an amino group at the C5 position, it highlights the feasibility of direct C4-chlorination of the 3-phenyl-1H-pyrazole core. Another method for the preparation of 4-chloropyrazoles involves the reaction of a pyrazole with hypochloric acid or its salts in the absence of carboxylic acid. google.com
| Starting Material | Chlorinating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Aryl-1H-pyrazol-5-amines | N-Chlorosuccinimide (NCS) | DMSO, Room Temperature | 4-Chloro-3-aryl-1H-pyrazol-5-amines | Moderate to excellent | beilstein-archives.org |
| Pyrazole | NaOCl (aqueous solution) | Water, T < 30 °C | 4-Chloropyrazole | 99% | google.com |
Aromatic Substitution on Pyrazole Ring Systems
The pyrazole ring can undergo various aromatic substitution reactions, allowing for the introduction of a wide range of functional groups.
Electrophilic Aromatic Substitution: As mentioned, the C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack. reddit.com The Vilsmeier-Haack reaction is a classic example of an electrophilic aromatic substitution used to introduce a formyl group at the C4 position of pyrazoles. researchgate.net This reaction typically employs a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent. researchgate.net The resulting 4-formylpyrazole can be a versatile intermediate for further transformations. For instance, the hydroxyl group of a 3-hydroxypyrazole can be replaced by a chlorine atom during a Vilsmeier-Haack reaction, leading to a 4-formyl-3-chloropyrazole derivative. mdpi.com
Nucleophilic Aromatic Substitution: While less common than electrophilic substitution on the electron-rich pyrazole ring, nucleophilic aromatic substitution (SNAr) can occur on halopyrazoles, particularly when the ring is activated by electron-withdrawing groups. This allows for the displacement of the halogen atom by a variety of nucleophiles, providing a route to further functionalized pyrazole derivatives.
Synthesis of Phenyl-Substituted Pyrazoles and Derivatives of this compound
The construction of the this compound scaffold and its derivatives involves establishing the core phenyl-pyrazole linkage and subsequent modifications to introduce diverse functionalities.
The fundamental step in synthesizing the target compound is the formation of the phenyl-substituted pyrazole ring. A common and historical approach to pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine. In the context of 3-phenyl-1H-pyrazole, this would typically involve the reaction of a 1-phenyl-1,3-dicarbonyl compound with hydrazine.
Direct synthesis of 3-phenyl-1H-pyrazole, a precursor to the target molecule, can be achieved by reacting acetophenone with hydrazine. This process involves a Knoevenagel condensation followed by a cyclization reaction atlantis-press.comatlantis-press.com. Once the 3-phenyl-1H-pyrazole core is formed, the introduction of the chloro group at the 4-position is a key step. While direct chlorination of the pyrazole ring can be challenging due to regioselectivity issues, methods for the halogenation of pyrazoles have been developed. For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) has been reported to be effective for introducing halogens at the 4-position beilstein-archives.org. Although the target molecule is not an amine, this suggests that direct chlorination of 3-phenyl-1H-pyrazole with a suitable chlorinating agent could be a viable route.
Another potential strategy involves the synthesis of a pyrazolone (B3327878) precursor, such as 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, which can be synthesized from the reaction of ethyl acetoacetate (B1235776) with 4-chlorophenylhydrazine (B93024) nih.gov. Subsequent chemical manipulation of this pyrazolone could potentially lead to the desired this compound.
A more direct approach to halogenated pyrazoles is through multicomponent reactions. For example, an electrocatalytic three-component synthesis of 4-halopyrazoles has been developed using hydrazines, acetylacetones, and sodium halides, which serves as both the halogen source and the supporting electrolyte. This method has been shown to be effective for producing 4-chloropyrazoles rsc.org.
Once the this compound core is obtained, its functionalization allows for the creation of a diverse library of analogues.
Carbaldehyde Analogues:
A crucial intermediate for further diversification is the corresponding pyrazole-4-carbaldehyde. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocyclic rings, including pyrazoles organic-chemistry.orgsemanticscholar.orgthieme-connect.comijpcbs.com. This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent wikipedia.org.
For the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the precursor 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is treated with the Vilsmeier reagent mdpi.com. A similar strategy could be envisioned for this compound, likely starting from a corresponding pyrazolone precursor. The resulting 4-formyl group can then be a handle for a wide array of subsequent chemical transformations.
Carboxamide Analogues:
Pyrazole carboxamides are a significant class of compounds. The synthesis of N-(4-chloro-3-nitrophenyl)-1H-pyrazole-1-carboxamide, for example, involves the formation of the pyrazole ring followed by an acylation step to introduce the carboxamide functional group evitachem.com. A more direct route to pyrazole-5-carboxamides involves the chlorination of the corresponding carboxylic acid to form an acid chloride, which is then condensed with an appropriate amine ijsrp.org. For instance, 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1H-pyrazole-5-carboxamide was synthesized by chlorination of 1-methyl-3-ethyl-4-chloro-pyrazole-5-carboxylic acid followed by condensation with 5-amino-1,2,3-thiadiazole ijsrp.org. A similar approach could be applied to a this compound-carboxylic acid precursor to generate a variety of carboxamide derivatives.
Thioether Analogues:
The introduction of a thioether moiety onto the pyrazole ring can be achieved through several methods. One approach involves the reaction of a halo-substituted pyrazole with a thiol. While not specific to the target compound, the synthesis of pyrazole-4-carboxamide derivatives bearing a thioether group has been reported through bioisosteric replacement and scaffold-hopping strategies nih.govnih.gov. Another general method involves the reaction of a pyrazole derivative with an α-halosubstituted acyl halide to form an N-acylated intermediate, which can then react with a mercaptoheterocyclic compound to form a sulfur-bridged pyrazole ktu.edu.
Optimized Reaction Conditions and Process Enhancements
Modern synthetic chemistry emphasizes the development of efficient and environmentally friendly reaction protocols. These include the use of microwave irradiation, solvent-free conditions, and catalysis to improve reaction rates, yields, and sustainability.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions mdpi.comnih.govnih.govorganic-chemistry.org. The use of microwave irradiation can significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods dergipark.org.tr.
The synthesis of various pyrazole derivatives has been successfully achieved using microwave assistance. For instance, the synthesis of 1-(3-chlorophenyl)-3,5-diaryl-pyrazoles from β-diketones and 3-chlorophenyl hydrazine hydrochloride was accomplished in just 3 minutes under microwave irradiation, a significant improvement over the 6 hours required by conventional methods . Microwave-assisted synthesis has also been employed for the preparation of tetrazolyl pyrazole amides, highlighting its utility in the functionalization of the pyrazole core researchgate.net. Given these examples, it is highly probable that the synthesis and functionalization of this compound could be significantly optimized through the application of microwave technology.
Solvent-free reactions, often facilitated by techniques such as grinding or microwave irradiation, represent a key aspect of green chemistry by reducing waste and potential environmental hazards mdpi.comias.ac.inresearchgate.net. The synthesis of pyranopyrazoles has been efficiently carried out under solvent-free conditions using a Brønsted-acidic ionic liquid as a reusable catalyst ias.ac.in. This approach offers high yields, shorter reaction times, and easy work-up procedures.
Multicomponent reactions under solvent-free conditions, sometimes catalyzed by magnetic nanoparticles, provide a simple and efficient route to complex pyrazole derivatives with high product yields and short reaction times mdpi.com. These methodologies align with the principles of green chemistry and could be adapted for the synthesis of this compound and its analogues, minimizing the environmental impact of the synthetic process.
The use of catalysts is fundamental to modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity.
Table 1: Examples of Catalysts in Pyrazole Synthesis
| Catalyst Type | Example | Application | Reference |
|---|---|---|---|
| Heterogeneous Catalyst | Nano-ZnO | Synthesis of 1,3,5-substituted pyrazole derivatives | atlantis-press.com |
| Heterogeneous Catalyst | Amberlyst-70 | Aqueous synthesis of pyrazoles | atlantis-press.com |
| Homogeneous Catalyst | Copper Triflate in [BMIM-PF₆] | Synthesis of pyrazole derivatives from chalcones | nih.gov |
| Ionic Liquid | 3-methyl-1-(4-sulphonic acid)butylimidazolium hydrogen sulphate | Solvent-free synthesis of dihydropyrano[2,3-c]pyrazoles | ias.ac.in |
| Metal-oxo-cluster | NaCoMo | Synthesis of pyrazoles from sulfonyl hydrazides and 1,3-diketones | atlantis-press.com |
As shown in the table, a variety of catalysts have been employed in pyrazole synthesis. Nano-ZnO has been used for the efficient synthesis of 1,3,5-substituted pyrazole derivatives with high yields and short reaction times atlantis-press.com. Amberlyst-70, a heterogeneous catalyst, has been utilized for the environmentally friendly aqueous synthesis of pyrazoles atlantis-press.com. Copper triflate in an ionic liquid has been shown to catalyze the formation of pyrazoles from chalcones nih.gov. Furthermore, catalyst-free methods for pyrazole synthesis are also being developed, often relying on thermal or photochemical activation evitachem.comnih.gov. The selection of an appropriate catalyst or the development of a catalyst-free system would be a crucial step in optimizing the synthesis of this compound.
Analytical Monitoring and Downstream Processing in Synthetic Pathways
The successful synthesis of this compound and its functionalized analogues is critically dependent on robust methods for monitoring the reaction's progress and effectively isolating and purifying the final product. These downstream processes are essential for achieving high purity and yield, which are paramount for subsequent applications. The selection of appropriate analytical techniques and purification strategies is guided by the specific reaction conditions and the physicochemical properties of the reactants, intermediates, and products.
Reaction Progress Monitoring Techniques (e.g., TLC, NMR Spectroscopy)
Continuous monitoring of the synthetic reaction is crucial to determine the point of completion, identify the formation of byproducts, and optimize reaction parameters. Techniques like Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for this purpose in the synthesis of pyrazole derivatives. heteroletters.orgias.ac.inrsc.org
Thin-Layer Chromatography (TLC)
TLC is a widely used, simple, and rapid technique for monitoring the progress of organic reactions. rsc.org In the synthesis of pyrazole compounds, TLC is performed on pre-coated plates, typically using silica (B1680970) gel as the stationary phase. ias.ac.inrsc.org By spotting the reaction mixture alongside the starting materials on the plate and eluting with an appropriate solvent system (mobile phase), the disappearance of reactant spots and the appearance of the product spot can be visualized, often under UV light. heteroletters.orgias.ac.in This allows the chemist to qualitatively assess the conversion of starting material to product and determine when the reaction has reached completion. heteroletters.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly proton (¹H NMR) and carbon-13 (¹³C NMR), is a powerful tool not only for structural elucidation of the final product but also for monitoring reaction progress. cdnsciencepub.commdpi.comorientjchem.org By taking aliquots from the reaction mixture at different time intervals, it is possible to observe the decrease in the intensity of signals corresponding to the reactants and the concurrent increase in the intensity of signals characteristic of the pyrazole product. acs.org For instance, the formation of the pyrazole ring can be tracked by the appearance of specific chemical shifts for the ring protons and carbons. cdnsciencepub.comresearchgate.net This method provides quantitative data on the reaction kinetics and the relative concentration of different species in the mixture.
Table 1: Reaction Progress Monitoring Techniques for Pyrazole Synthesis
| Technique | Principle | Application in Pyrazole Synthesis | Advantages |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase (e.g., silica gel) and a liquid mobile phase. | Qualitative monitoring of the disappearance of reactants and appearance of products. heteroletters.orgias.ac.inrsc.org | Fast, inexpensive, requires minimal sample. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field to determine molecular structure. | Quantitative analysis of reaction mixture composition by observing characteristic signals of reactants and products over time. cdnsciencepub.commdpi.com | Provides detailed structural information and quantitative data. |
Isolation and Purification Strategies (e.g., Filtration, Recrystallization, Column Chromatography)
Once the reaction is complete, the desired pyrazole compound must be separated from the reaction mixture, which may contain unreacted starting materials, catalysts, solvents, and byproducts. A combination of isolation and purification techniques is typically required to obtain the product in high purity.
Filtration
If the crude product precipitates out of the reaction mixture as a solid, filtration is the most straightforward initial isolation step. rsc.org The solid is collected by passing the mixture through a filter, washed with a suitable solvent to remove soluble impurities, and then dried. heteroletters.org This method is often followed by a more rigorous purification technique to enhance the purity of the compound.
Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds. The crude pyrazole product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. researchgate.net As the solution cools, the solubility of the pyrazole decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. sci-hub.st Solvents such as ethanol (B145695) are often used for the recrystallization of pyrazole derivatives. researchgate.netnih.gov The purity of the product can be significantly improved through this process.
Column Chromatography
For mixtures that are difficult to separate by recrystallization, or for non-crystalline products, column chromatography is the preferred purification method. mdpi.comorientjchem.org This technique separates compounds based on their differential adsorption to a stationary phase packed in a column. ias.ac.in For pyrazole derivatives, silica gel is a commonly used stationary phase. rsc.orgmdpi.comrsc.org The crude product is loaded onto the column and eluted with a mobile phase, typically a mixture of solvents like ethyl acetate (B1210297) and hexane. rsc.org By gradually increasing the polarity of the mobile phase, components are selectively eluted from the column, allowing for the isolation of the pure pyrazole compound. mdpi.com
Table 2: Isolation and Purification Strategies for Pyrazole Derivatives
| Technique | Principle | Application in Pyrazole Synthesis | Common Solvents/Materials |
| Filtration | Mechanical separation of a solid from a liquid or gas by passing the mixture through a filter medium. | Initial isolation of a crude solid product that has precipitated from the reaction mixture. heteroletters.orgrsc.org | N/A |
| Recrystallization | Purification of a solid based on differences in solubility in a specific solvent at different temperatures. | Purification of solid crude pyrazole products to remove soluble impurities. sci-hub.st | Ethanol, Methanol, Ethyl Acetate. researchgate.net |
| Column Chromatography | Separation of components of a mixture based on their differential adsorption onto a solid stationary phase while being moved by a liquid mobile phase. | Purification of pyrazoles from complex mixtures, including separation of isomers and removal of closely related impurities. ias.ac.inmdpi.com | Stationary Phase: Silica Gel. Mobile Phase: Ethyl acetate/Hexane mixtures. rsc.org |
Comprehensive Spectroscopic and Structural Characterization of 4 Chloro 3 Phenyl 1h Pyrazole Compounds
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For the structural elucidation of 4-chloro-3-phenyl-1H-pyrazole derivatives, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are employed to map out the proton and carbon frameworks of the molecule.
Proton (¹H) NMR for Structural Elucidation
Proton NMR spectroscopy provides valuable information on the number, environment, and coupling of protons in a molecule. In the case of this compound derivatives, the chemical shifts (δ) and multiplicity of the signals corresponding to the aromatic protons of the phenyl ring and the pyrazole (B372694) nucleus are key diagnostic markers.
Detailed ¹H NMR spectral data for several derivatives of this compound are presented below. For instance, in the ¹H NMR spectrum of 4-Chloro-3-methyl-1,5-diphenyl-1H-pyrazole , the aromatic protons appear as a multiplet in the range of δ 7.20-7.33 ppm, while the methyl protons at the C3 position of the pyrazole ring are observed as a sharp singlet at δ 2.39 ppm. mdpi.com
Similarly, for (E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one , the proton on the pyrazole ring is observed as a singlet at δ 8.38 ppm, with the aromatic protons appearing as a multiplet between δ 7.29 and 7.96 ppm. The analysis of derivatives such as 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene reveals a singlet for the pyrazole methyl protons at δ 2.43 ppm, while the aromatic protons are observed in a multiplet ranging from δ 7.46 to 8.20 ppm. mdpi.com
| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |
|---|---|---|
| 4-Chloro-3-methyl-1,5-diphenyl-1H-pyrazole | CDCl₃ | 7.33 (m, 3H), 7.31–7.25 (m, 5H), 7.23–7.20 (m, 2H), 2.39 (s, 3H) |
| (E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one | CDCl₃ | 8.38 (s, 1H, Hpyrazole), 7.96–7.29 (m, 16H, Haromatic) |
| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | CDCl₃ | 8.20 (d, J = 8.8 Hz, 2H, Ar-H), 8.02 (dd, J = 1.2, 6.8 Hz, 2H, Ar-H), 7.61 (t, J = 7.2 Hz, 1H, Ar-H), 7.62–7.46 (m, 9H, Ar-H), 6.66 (s, 1H, H-2), 3.78 (t, J = 1.6 Hz, 1H, H-5), 2.74 (s, 1H, H-6), 2.43 (s, 3H, CH₃) |
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring and the phenyl substituent are indicative of their electronic environment.
For 4-Chloro-3-methyl-1,5-diphenyl-1H-pyrazole , the ¹³C NMR spectrum in CDCl₃ shows signals for the pyrazole and phenyl carbons across a range of δ 110.5 to 147.1 ppm. mdpi.com The carbon attached to the chlorine atom (C4) is observed at δ 110.5 ppm. The spectrum for (E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one displays a characteristic signal for the carbonyl carbon at δ 186.01 ppm, with the remaining aromatic and pyrazole carbons resonating between δ 117.53 and 153.27 ppm. In the case of 4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole , the carbon atoms of the pyrazole and the substituted phenyl rings can be assigned based on their chemical shifts. spectrabase.com
| Compound | Solvent | Chemical Shift (δ) in ppm |
|---|---|---|
| 4-Chloro-3-methyl-1,5-diphenyl-1H-pyrazole | CDCl₃ | 147.1, 140.0, 139.1, 129.9, 129.1, 128.9, 128.74, 128.65, 127.5, 124.9, 110.5, 11.7 |
| (E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one | CDCl₃ | 186.01 (C=O), 153.27, 138.74, 138.40, 135.90, 135.20, 131.65, 129.09, 128.92, 128.22, 128.17, 126.67, 126.27, 120.24, 118.75, 117.53 (HC=CH, C=N, Caromatic) |
| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | CDCl₃ | 170.4 (C═N, imidazole), 148.8 (C═N, pyrazole), 147.4, 145.3, 138.1, 131.9, 131.4, 129.0, 128.4, 128.3, 127.4, 126.1, 125.1, 123.6, 114.4 (═C–Cl, pyrazole), 90.1 (C-2), 57.5 (C-5), 41.9 (C-6), 13.8 (CH₃) |
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectra of this compound derivatives exhibit characteristic absorption bands that confirm the presence of the pyrazole ring, the phenyl group, and the chloro substituent. For a series of pyrazole derivatives, strong peaks in the region of 3341-3353 cm⁻¹ are indicative of N-H stretching vibrations, confirming the presence of the pyrazole N-H group. wisdomlib.org Intense peaks observed between 1591-1574 cm⁻¹ correspond to aromatic C=C stretching, while the C=N stretching vibrations of the pyrazole ring are typically found in the 1477-1463 cm⁻¹ region. wisdomlib.org
For the derivative 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene , the IR spectrum shows absorption bands for the nitro group at 1508 and 1345 cm⁻¹, and a band for the C=N double bond at 1599 cm⁻¹. mdpi.com
| Compound/Derivative Series | Vibrational Mode | Frequency (cm⁻¹) |
|---|---|---|
| General Pyrazole Derivatives | N-H stretch | 3341-3353 |
| General Pyrazole Derivatives | Aromatic C=C stretch | 1591-1574 |
| General Pyrazole Derivatives | C=N stretch | 1477-1463 |
| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | NO₂ stretch | 1508, 1345 |
| C=N stretch | 1599 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure of the molecule through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules. In the context of this compound derivatives, ESI-MS is used to confirm the molecular weight of the synthesized compounds.
For the derivative 3-(4-chlorophenyl)-N,-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide , ESI-MS analysis yielded an observed mass of 403.3, which corresponds to the calculated molecular weight of the compound. For other pyrazole derivatives such as 1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole and 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole , the protonated molecular ions [M+H]⁺ were observed at m/z = 235 and 289, respectively. rsc.org
| Compound | Ion | m/z (Observed) |
|---|---|---|
| 3-(4-chlorophenyl)-N,-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide | [M] | 403.3 |
| 1-(4-chlorophenyl)-3, 5-diethyl-1H-pyrazole | [M+H]⁺ | 235 |
| 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole | [M+H]⁺ | 289 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS allows for the calculation of a unique elemental formula.
For this compound (C₉H₇ClN₂), the expected exact mass can be calculated based on the masses of its constituent isotopes. While specific experimental HRMS data for this compound is not extensively detailed in the surveyed literature, analysis of compounds with the same elemental formula provides insight into the expected results. For the molecular formula C₉H₇ClN₂, the theoretical monoisotopic mass is approximately 178.0325 g/mol . HRMS analysis would be expected to confirm this mass with high precision, typically within a few parts per million (ppm), thereby verifying the compound's elemental composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores and conjugated systems.
While a specific, detailed UV-Vis spectrum for this compound is not available in the reviewed literature, studies on closely related pyrazole derivatives indicate that electronic transitions would likely occur in the UV region. The phenyl and pyrazole rings constitute a conjugated system that gives rise to these characteristic absorptions. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on similar pyrazole structures are often used to predict and interpret the electronic transitions and absorption wavelengths researchgate.net.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial relationship between molecules in the crystal lattice. However, a specific single-crystal X-ray diffraction study for this compound has not been reported in the reviewed scientific literature. Therefore, the following sections will discuss the type of information that would be obtained from such a study, drawing illustrative examples from the crystal structures of closely related pyrazole compounds.
A Single Crystal X-ray Diffraction (SCXRD) experiment on this compound would involve irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern would be analyzed to build a model of the electron density, from which the atomic positions can be determined. This would yield precise data on the crystal system, space group, and unit cell dimensions.
For example, the crystal structure of a related isomer, 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde , was determined to be in the monoclinic crystal system with the space group P2₁/c nih.gov. An SCXRD study of this compound would provide similarly fundamental crystallographic parameters.
Table 1: Illustrative Crystal Data for a Related Pyrazole Derivative Data for 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.0429 (4) |
| b (Å) | 4.8585 (1) |
| c (Å) | 16.7960 (4) |
| β (°) | 96.581 (1) |
| Volume (ų) | 1300.53 (5) |
| Z | 4 |
SCXRD analysis provides the most accurate measurements of bond lengths and angles within a molecule. For this compound, this would include the precise lengths of the C-N, N-N, C-C, and C-Cl bonds within the pyrazole and phenyl rings.
The packing of molecules in a crystal is governed by a network of non-covalent interactions. An SCXRD study would elucidate these crucial forces.
Hydrogen Bonding: In this compound, the N-H group of the pyrazole ring can act as a hydrogen bond donor, while the other nitrogen atom can act as an acceptor. This could lead to the formation of intermolecular N-H···N hydrogen bonds, linking molecules into chains or dimeric motifs. In the simpler 4-chloro-1H-pyrazole , N-H···N hydrogen bonds are indeed observed, leading to the formation of trimeric assemblies uni-regensburg.de.
Halogen Bonding: The chlorine atom on the pyrazole ring could potentially participate in halogen bonding, where it acts as an electrophilic region interacting with a nucleophile.
π-π Stacking: The aromatic phenyl and pyrazole rings can engage in π-π stacking interactions, where the planes of the rings are arranged in a parallel or offset fashion. These interactions are significant in stabilizing the crystal structure. For instance, π–π interactions with a centroid–centroid distance of 3.758 (1) Å were observed between the pyrazole and phenyl rings of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde , contributing to the stability of its crystal structure nih.gov. In contrast, the crystal structure of 4-chloro-1H-pyrazole exhibits no π-stacking interactions uni-regensburg.de.
A complete crystallographic study of this compound would be necessary to confirm which of these interactions are present and how they dictate the final solid-state architecture.
Computational and Theoretical Investigations of 4 Chloro 3 Phenyl 1h Pyrazole Systems
Density Functional Theory (DFT) for Molecular Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of molecules. By utilizing functionals that approximate the exchange-correlation energy, DFT methods, such as B3LYP, can accurately predict molecular properties. These calculations are fundamental to understanding the intrinsic nature of 4-Chloro-3-phenyl-1H-pyrazole.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles.
The optimization process reveals the planarity of the pyrazole (B372694) ring and the relative orientation of the phenyl substituent. In similar structures, such as 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angle between the pyrazole and phenyl rings is found to be relatively small, suggesting a high degree of conjugation and electron delocalization. nih.govresearchgate.net For the title compound, the phenyl ring at position 3 and the chloro group at position 4 are key determinants of its conformational landscape. The optimized geometry provides the foundation for all other computational analyses.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenyl-Pyrazole Derivative (DFT/B3LYP) Note: Data is illustrative for a similar class of compounds to demonstrate typical DFT outputs.
| Parameter | Bond | Calculated Bond Length (Å) | Parameter | Angle | Calculated Bond Angle (°) |
|---|---|---|---|---|---|
| Bond Length | N1-N2 | 1.371 | Bond Angle | C5-N1-N2 | 110.4 |
| Bond Length | N2-C3 | 1.325 | Bond Angle | N1-N2-C3 | 106.5 |
| Bond Length | C3-C4 | 1.410 | Bond Angle | N2-C3-C4 | 111.6 |
| Bond Length | C4-C5 | 1.380 | Bond Angle | C3-C4-C5 | 103.9 |
| Bond Length | C5-N1 | 1.350 | Bond Angle | C4-C5-N1 | 107.6 |
| Bond Length | C4-Cl | 1.735 | Bond Angle | C3-C4-Cl | 128.1 |
| Bond Length | C3-C(Phenyl) | 1.485 | Bond Angle | N2-C3-C(Phenyl) | 120.5 |
Data derived from principles discussed in theoretical studies of pyrazole derivatives. rdd.edu.iq
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies at the optimized geometry, researchers can assign specific molecular motions (stretching, bending, torsion) to the experimentally observed spectral bands. asrjetsjournal.org These calculations are vital for confirming the molecular structure.
For this compound, key vibrational modes include:
N-H Stretching: The N-H bond in the pyrazole ring typically exhibits a stretching frequency that can be perturbed by hydrogen bonding in the solid state. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations from the phenyl ring are expected in the 3100-3000 cm⁻¹ region. ajchem-a.com
C=C and C=N Stretching: The pyrazole and phenyl rings produce a series of characteristic stretching vibrations in the 1625–1430 cm⁻¹ range. ajchem-a.com
C-Cl Stretching: The vibration of the carbon-chlorine bond is a key identifier, typically found in the fingerprint region of the IR spectrum.
Ring Deformations: In-plane and out-of-plane bending and deformation modes of both the pyrazole and phenyl rings occur at lower frequencies.
Theoretical frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. ajchem-a.com
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Phenyl-Pyrazole Derivative
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency | Assignment |
|---|---|---|---|
| ν(C-H) aromatic | 3081 - 3026 | ~3059 | Phenyl & Pyrazole C-H Stretch |
| ν(C=C) | 1580, 1564 | 1597, 1552 | Phenyl Ring Stretch |
| δ(C-H) in-plane | 1378, 1148 | 1373, 1151 | Phenyl C-H Bend |
| Ring Deformation | 640 | 634 | Pyrazole Ring Deformation |
Assignments based on DFT studies of related pyrazole compounds. ajchem-a.com
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and chemical reactivity. ajchem-a.comresearchgate.net The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. ajchem-a.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and pyrazole rings, while the LUMO may be distributed across the conjugated system, including the electron-withdrawing chloro-substituted carbon. This distribution dictates how the molecule interacts with other reagents.
Table 3: Representative Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.574 |
| LUMO Energy | -2.092 |
| HOMO-LUMO Gap (ΔE) | 4.482 |
| Chemical Hardness (η) | 2.241 |
| Chemical Potential (μ) | -4.333 |
Values are representative of similar aromatic heterocyclic systems studied by DFT. ajchem-a.com
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. deeporigin.comlibretexts.org It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. tandfonline.com
The MEP surface is color-coded:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.
Green/Yellow: Regions of neutral or intermediate potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer (ICT). The strength of these interactions is measured by the second-order perturbation energy, E(2). nih.gov
In this compound, NBO analysis can reveal key hyperconjugative interactions, such as those between the lone pair orbitals of the nitrogen atoms and the antibonding orbitals (π*) of the pyrazole and phenyl rings. These interactions are crucial for the stability of the conjugated system. The analysis can also elucidate the nature of the C-Cl bond and the influence of the phenyl group on the electronic structure of the pyrazole core.
Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. libretexts.orguni-muenchen.de While it is known to be highly dependent on the basis set used in the calculation, it provides a qualitative understanding of the charge distribution. niscpr.res.instackexchange.com This analysis helps identify which atoms are electron-deficient (positive charge) or electron-rich (negative charge).
In this compound, the Mulliken charge analysis is expected to show that the nitrogen atoms and the chlorine atom carry negative charges due to their high electronegativity. Conversely, the hydrogen atoms and many of the carbon atoms are predicted to have positive charges. niscair.res.inresearchgate.net This charge distribution is fundamental to the molecule's dipole moment and its interaction with polar solvents and biological targets.
Table 4: Illustrative Mulliken Atomic Charges for a Phenyl-Pyrazole Derivative
| Atom | Charge (a.u.) |
|---|---|
| N1 | -0.25 |
| N2 | -0.15 |
| C3 | +0.18 |
| C4 | +0.05 |
| C5 | -0.10 |
| Cl (on C4) | -0.08 |
| H (on N1) | +0.30 |
Charges are representative and demonstrate expected trends from DFT calculations on related compounds.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. mdpi.com It allows for the prediction of electronic absorption spectra, providing insights into properties like maximum absorption wavelength (λmax), oscillator strength (f), and the nature of electronic transitions. rsc.orgyoutube.com
For pyrazole derivatives, TD-DFT calculations, often performed with functional/basis set combinations like B3LYP/6-311++G(d,p), can elucidate the transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net These calculations are crucial for understanding the photophysical characteristics of the molecule.
In a study on the related compound, 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, TD-DFT calculations were employed to analyze its electronic absorption spectrum. The results indicated that the maximum absorption peak in the gas phase is attributed to an electron transition from the HOMO to the LUMO. The theoretical calculations showed strong agreement with experimental data, validating the computational approach.
Table 1: Calculated Excited State Properties for a Pyrazoline Analogue
| Parameter | Value | Transition |
|---|---|---|
| λmax (nm) | 358.35 | HOMO → LUMO |
| Excitation Energy (eV) | 3.46 | - |
| Oscillator Strength (f) | 0.176 | - |
Data derived from computational studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline.
Intermolecular Interaction Analysis using Hirshfeld Surfaces and Fingerprint Plots
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com This method partitions crystal space into regions where the electron density of a pro-molecule dominates, allowing for a detailed examination of how molecules pack together. The Hirshfeld surface is often mapped with properties like normalized contact distance (d_norm) to highlight key interaction points. iucr.org
Complementing the Hirshfeld surface, two-dimensional fingerprint plots provide a quantitative summary of intermolecular contacts. crystalexplorer.net These plots represent the frequency of different combinations of d_e (distance to the nearest nucleus external to the surface) and d_i (distance to the nearest nucleus internal to the surface), with distinct patterns corresponding to specific types of interactions. researchgate.netresearchgate.net
For pyrazole derivatives containing chlorine, significant interactions often include H···H, Cl···H/H···Cl, and C···H/H···C contacts. mdpi.comresearchgate.net Analysis of similar chloro-substituted heterocyclic compounds reveals that H···H contacts typically constitute the largest percentage of the Hirshfeld surface, indicating their importance in crystal packing. The presence of sharp "spikes" in the fingerprint plots for Cl···H/H···Cl interactions signifies their role as significant, directional contacts. mdpi.com
Table 2: Percentage Contributions of Intermolecular Contacts for a Pyrazole Analogue
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 37.3 |
| O···H/H···O | 24.1 |
| F···H/H···F | 19.0 |
| C···H/H···C | 10.3 |
Data reflects analysis of a related fluorinated pyrazole derivative, illustrating typical interaction distributions. researchgate.net
Prediction of Global Chemical Reactivity Parameters
Global chemical reactivity descriptors, derived from the energies of the HOMO and LUMO, are fundamental in conceptual DFT for understanding a molecule's stability and reactivity. nih.govresearchgate.net A large HOMO-LUMO energy gap generally signifies high kinetic stability and low chemical reactivity. doi.orgresearchgate.net These parameters are calculated using Koopmans' theorem and related equations. researchgate.net
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).
Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).
Chemical Potential (μ): The negative of electronegativity (μ = -χ).
Chemical Hardness (η): Resistance to charge transfer (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of electrophilic power (ω = μ² / 2η). doi.orgworldscientific.com
DFT calculations on various pyrazole and heterocyclic systems provide the necessary HOMO and LUMO energies to determine these valuable reactivity indices. ijopaar.comresearchgate.net
Table 3: Global Chemical Reactivity Parameters for a Pyrazole Analogue
| Parameter | Formula | Calculated Value (eV) |
|---|---|---|
| E_HOMO | - | -6.21 |
| E_LUMO | - | -1.96 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.25 |
| Ionization Potential (I) | -E_HOMO | 6.21 |
| Electron Affinity (A) | -E_LUMO | 1.96 |
| Electronegativity (χ) | (I+A)/2 | 4.085 |
| Chemical Potential (μ) | -(I+A)/2 | -4.085 |
| Chemical Hardness (η) | (I-A)/2 | 2.125 |
| Chemical Softness (S) | 1/(2η) | 0.235 |
| Electrophilicity Index (ω) | μ²/(2η) | 3.92 |
Parameters calculated based on theoretical data for a related perimidine compound. researchgate.net
Computational Studies on Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are crucial for applications in optoelectronics, such as optical switching and data storage. nih.gov Computational chemistry, particularly DFT, serves as an efficient tool for predicting the NLO properties of molecules, guiding the synthesis of promising new materials. journaleras.comrug.nl The key parameters that quantify NLO response are the dipole moment (μ), linear polarizability (α), and the first and second-order hyperpolarizabilities (β and γ). rasayanjournal.co.infrontiersin.org
Organic molecules featuring π-conjugated systems often exhibit significant NLO properties due to efficient intramolecular charge transfer. nih.gov For pyrazole derivatives, theoretical studies involve optimizing the molecular geometry and then calculating the NLO parameters. The magnitude of the first hyperpolarizability (β) is a critical indicator of a molecule's second-order NLO activity. These calculated values are often compared with those of a standard NLO material like urea (B33335) for benchmarking. rasayanjournal.co.in Computational studies on various heterocyclic compounds have demonstrated their potential as effective NLO materials. researchgate.netresearchgate.networldscientific.com
Table 4: Calculated NLO Properties for a Pyrazoline Analogue
| Parameter | Calculated Value |
|---|---|
| Dipole Moment (μ) | 19.4 D |
| Average Polarizability <α> | 1.78 x 10⁻²² a.u. |
| First Hyperpolarizability (β_tot) | 2.57 x 10⁻²⁷ a.u. |
| Second Hyperpolarizability (γ_tot) | 3.13 x 10⁻³² a.u. |
Data derived from a computational study on a pyrazoline derivative (P3) exhibiting high nonlinearity. researchgate.net
Chemical Reactivity and Mechanistic Studies of 4 Chloro 3 Phenyl 1h Pyrazole
Electrophilic and Nucleophilic Substitution Reactions on Pyrazole (B372694) and Phenyl Rings
Electrophilic Substitution:
The pyrazole ring is generally susceptible to electrophilic substitution, with the reaction typically occurring at the C4 position due to its higher electron density. In 4-Chloro-3-phenyl-1H-pyrazole, this position is blocked. Consequently, electrophilic attack is directed primarily towards the C5 position of the pyrazole ring or, more commonly, the appended phenyl ring. The pyrazole ring acts as a deactivating group towards the phenyl ring, but it directs incoming electrophiles to the ortho and para positions.
Common electrophilic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) leads to the introduction of a nitro group (NO₂), predominantly at the para-position of the phenyl ring.
Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst result in halogenation of the phenyl ring.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (SO₃H) onto the phenyl ring. scribd.com
Thiocyanation: Hypervalent iodine-mediated electrophilic thiocyanation provides a route to C-4 thio/selenocyanated pyrazoles under mild conditions, though this applies to substrates with an unsubstituted C4 position. beilstein-journals.org
The C5 position of the pyrazole can undergo electrophilic substitution under forcing conditions, but this is less favorable compared to reactions on the phenyl ring.
Nucleophilic Substitution:
The electron-deficient nature of the pyrazole ring makes it generally resistant to classical nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups. However, the chloro-substituent at the C4 position can be replaced through transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming C-N bonds. This compound can be coupled with a variety of primary and secondary amines using a palladium catalyst and a suitable phosphine (B1218219) ligand. This reaction has proven effective for the C4 amination of 4-halopyrazoles. nih.govwikipedia.orgacsgcipr.org The choice of ligand is crucial for the reaction's success, with sterically hindered biaryl phosphine ligands often providing the best results. wikipedia.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds by coupling the C4-chloro group with boronic acids or esters. This is a versatile method for introducing new aryl or alkyl groups at this position. Prior halogenation at the C4 position is a common strategy to enable subsequent cross-coupling reactions. nih.gov
These modern catalytic methods have significantly expanded the scope of nucleophilic substitution on the pyrazole core, overcoming the ring's inherent low reactivity.
Functional Group Interconversions on Pyrazole Derivatives
Functional group interconversions allow for the modification of the this compound scaffold to generate a diverse range of derivatives.
N-Alkylation and N-Arylation: The N-H proton of the pyrazole ring is acidic and can be readily removed by a base. The resulting pyrazolate anion is a potent nucleophile that reacts with various electrophiles. N-alkylation can be achieved using alkyl halides, sulfates, or trichloroacetimidates in the presence of a base or an acid catalyst. mdpi.comresearchgate.netsemanticscholar.orggoogle.comsemanticscholar.org For instance, N-alkylation of 4-chloropyrazole has been successfully performed using benzylic, phenethyl, and benzhydryl trichloroacetimidates with a Brønsted acid catalyst like camphorsulfonic acid (CSA). mdpi.comsemanticscholar.org
| Electrophile (Trichloroacetimidate) | Catalyst | Yield (%) |
| Phenethyl | CSA | 77 |
| 4-Methoxyphenethyl | CSA | 75 |
| 2-Naphthylethyl | CSA | 83 |
Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings. ijpcbs.com While this reaction typically occurs at the C4 position of unsubstituted pyrazoles, it is primarily used on precursors to synthesize 4-functionalized pyrazoles. For example, acetophenone (B1666503) phenylhydrazones can be cyclized and formylated in one step using the Vilsmeier-Haack reagent (POCl₃/DMF) to yield 1,3-diphenyl-1H-pyrazole-4-carbaldehydes. researchgate.netnih.gov The resulting aldehyde is a versatile intermediate that can be converted into other functional groups (e.g., carboxylic acids, oximes, imines).
Cross-Coupling Reactions: As discussed previously, palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig are pivotal for converting the C4-Cl bond into new C-C and C-N bonds, respectively, representing a key functional group interconversion strategy. nih.govnih.gov
Cycloaddition and Ring-Transformation Reactions
Cycloaddition Reactions: The pyrazole ring is aromatic and possesses considerable resonance stability. As a result, it is generally unreactive in cycloaddition reactions such as the Diels-Alder reaction, where it would need to function as either a diene or a dienophile. The disruption of aromaticity required for such reactions presents a significant energetic barrier. Most of the literature on pyrazoles and cycloaddition focuses on the synthesis of the pyrazole ring itself via [3+2] dipolar cycloaddition reactions, rather than its participation as a reactant. nih.govthieme-connect.comresearchgate.netacs.orgorganic-chemistry.org
Ring-Transformation Reactions: While the pyrazole ring is generally stable, ring-transformation reactions can occur under specific conditions, often involving ring-opening followed by recyclization. For example, some heterocyclic systems can be converted into pyrazoles. A notable example is the reaction of 3-halo-1,2,4-triazines with α-chlorocarbanions, which provides a novel route to functionalized pyrazoles. crossref.org Similarly, treatment of 4-chloroquinazolines with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 1,2,4-triazole (B32235) derivatives through a ring-transformation process. rsc.org Reactions that transform the pyrazole ring of this compound into another heterocyclic system are less common and would likely require harsh reaction conditions to overcome the aromatic stabilization energy.
Catalytic Hydrogenation and Oxidation Resistance
Oxidation Resistance: The pyrazole nucleus is remarkably resistant to oxidation. Strong oxidizing agents typically leave the pyrazole ring intact while oxidizing susceptible substituents attached to it. For instance, alkyl groups on the pyrazole ring can be oxidized to carboxylic acids without degrading the heterocyclic core. This stability is a key feature of the pyrazole system.
Catalytic Hydrogenation: The pyrazole ring is also resistant to catalytic hydrogenation under conditions that typically reduce other aromatic systems. However, the substituents on this compound are susceptible to hydrogenation.
Hydrogenolysis of the C-Cl Bond: The C-Cl bond at the C4 position can be cleaved via catalytic hydrogenolysis. This reaction, often referred to as hydrodechlorination, is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen (e.g., H₂ gas, transfer hydrogenation reagents). This process would convert this compound into 3-phenyl-1H-pyrazole.
Reduction of the Phenyl Ring: Under more forcing conditions (higher pressure and temperature), the phenyl ring can be hydrogenated to a cyclohexyl ring. This reaction typically requires catalysts such as rhodium or ruthenium. The pyrazole ring generally remains unaffected under these conditions.
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the reactivity and mechanisms of pyrazole derivatives. eurasianjournals.comeurasianjournals.com These methods provide deep insights into reaction pathways, the structures of intermediates, and the energies of transition states.
Reaction Pathway Analysis: For reactions such as electrophilic substitution or cross-coupling, DFT calculations can be used to map the potential energy surface. This allows for the identification of the most likely reaction mechanism by comparing the activation energies of different possible pathways. For instance, computational studies can elucidate why electrophilic attack is favored at the C4 position in unsubstituted pyrazoles by modeling the stability of the sigma-complex intermediates at each position. nih.gov For this compound, such models would predict the relative reactivity of the C5 position versus the ortho, meta, and para positions of the phenyl ring.
Transition State Modeling: Locating and characterizing transition state (TS) structures is crucial for understanding reaction kinetics. Computational methods can calculate the geometry and energy of the TS for key steps like oxidative addition and reductive elimination in palladium-catalyzed cross-coupling cycles. nih.gov Studies on pyrazole tautomerism have used DFT and ab initio methods to model the transition states for proton transfer, revealing high energetic barriers for intramolecular transfer, which are significantly lowered by solvent molecules like water. nih.gov
Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO location indicates the site of electrophilic attack (the most nucleophilic center), while the LUMO location indicates the site of nucleophilic attack (the most electrophilic center). For pyrazoles, FMO analysis helps rationalize the observed regioselectivity in various reactions. researchgate.netresearchgate.net These computational tools provide a powerful complement to experimental studies, enabling a more profound understanding of the chemical reactivity of complex molecules like this compound. researchgate.netresearchgate.netmdpi.comnih.gov
Advanced Applications of 4 Chloro 3 Phenyl 1h Pyrazole Derivatives in Materials Science and Coordination Chemistry
Design and Synthesis of Pyrazole-Based Ligands for Metal Complexes
The versatility of the pyrazole (B372694) scaffold allows for the design of a multitude of ligands with tailored electronic and steric properties. Pyrazole and its derivatives are well-regarded as excellent chelating agents for transition metals. researchgate.netresearchgate.net The strategic introduction of substituents onto the pyrazole ring, particularly the 4-chloro-3-phenyl-1H-pyrazole core, enables the fine-tuning of the ligand's coordination behavior and the properties of the resulting metal complexes.
Pyrazole-based chelating ligands can form a variety of coordination complexes with numerous metal ions, resulting in diverse coordination geometries and nuclearities. researchgate.net The pyrazolate anion, formed by the deprotonation of the pyrazole N-H, is a particularly effective ligand that can exhibit several coordination modes. uninsubria.it It can act as a monodentate ligand, coordinating through one of its nitrogen atoms, or as an exo-bidentate bridging ligand, linking two metal centers via both nitrogen atoms. uninsubria.itresearchgate.net
The coordination chemistry of pyrazole derivatives is extensive, with ligands capable of forming complexes where the metal coordination number ranges from two to eight. researchgate.net The specific coordination mode is influenced by the ligand's structure and the stereochemical requirements of the metal ion. researchgate.net For instance, acyl-pyrazolones, which are derivatives of pyrazoles, act as O,O-chelators and are noted for forming complexes with high stability constants. nih.gov Upon deprotonation, these molecules offer an additional potential coordination site at the nitrogen atom, enhancing their chelating capabilities. nih.gov
Table 1: Coordination Modes of Pyrazole-Based Ligands
| Coordination Mode | Description | Metal Center Interaction |
|---|---|---|
| Monodentate | The ligand binds to a single metal center through one nitrogen atom. | M-N |
| Exo-bidentate (Bridging) | The pyrazolate anion bridges two metal centers using both nitrogen atoms. | M-N-N-M |
| Chelating (Polydentate) | Functional groups on the pyrazole ring coordinate to the same metal center along with a ring nitrogen. | Formation of a metallacycle |
Schiff bases, characterized by an imine or azomethine (-CH=N-) group, are among the most widely used organic compounds in coordination chemistry. researchgate.net They are typically synthesized through the condensation reaction of a carbonyl compound, such as an aldehyde or ketone, with a primary amine. researchgate.net Pyrazole aldehydes, including derivatives of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, serve as excellent precursors for synthesizing pyrazole-based Schiff base ligands. researchgate.netnih.gov
These Schiff base ligands are highly versatile and can act as effective chelating agents in metal-mediated reactions. researchgate.net The presence of the imine nitrogen, in addition to the pyrazole ring nitrogens and other potential donor atoms from substituents, allows for the formation of stable, multidentate complexes with various metal ions. unicam.it For example, Schiff bases derived from 4-acyl-5-pyrazolones can act as N,O-chelating ligands, which exhibit enhanced coordination features due to the presence of both nitrogen and oxygen donor atoms. unicam.it The synthesis of various pyrazole-based Schiff bases has been reported, demonstrating their importance as ligands in coordination chemistry. scielo.org.co
Table 2: Examples of Synthesized Pyrazole-Based Schiff Base Ligands
| Precursor Aldehyde | Amine Component | Resulting Schiff Base Type |
|---|---|---|
| 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 4-chloroaniline | (E)-4-chloro-N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline scielo.org.co |
| 5–chloro–3–methyl–1–phenyl–4–formyl–1H–pyrazole | 4–chloroaniline | (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline nih.gov |
Characterization and Structure-Property Relationships of Coordination Compounds
The properties of metal complexes derived from this compound are intrinsically linked to their structure. Techniques such as single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis are crucial for elucidating the molecular structure and understanding the nature of the metal-ligand interactions. researchgate.netmtak.hu
Metal complexes incorporating pyrazole-based ligands exhibit remarkable structural diversity. researchgate.net The nuclearity of these complexes can range from simple mononuclear species to complex polynuclear and polymeric structures. researchgate.netresearchgate.net For instance, acylpyrazolone ligands can form coordination complexes with distorted octahedral, pentagonal-bipyramidal, or antiprismatic arrangements around the metal center. nih.govacs.org
The final structure is often influenced by the reaction conditions, the nature of the metal salt, and the specific pyrazole ligand used. researchgate.net Complexes with varying stoichiometries and geometries, such as tetrahedral and square-planar, have been reported for different transition metals. researchgate.net In some cases, pyrazolone-based Schiff base ligands have been shown to form one-dimensional coordination polymers. unicam.it
Table 3: Structural Features of Metal-Pyrazole Complexes
| Metal Ion(s) | Ligand Type | Nuclearity | Coordination Geometry |
|---|---|---|---|
| Zn(II) | 3-phenyl-pyrazole derivative | Dinuclear | Not specified researchgate.net |
| Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 3-phenyl-pyrazole derivative | Mononuclear | Not specified researchgate.net |
| Mg(II), Ca(II) | Phenyl-protected pyrazolone (B3327878) | Monomeric, Dimeric | Octahedral, Pentagonal-bipyramidal acs.org |
Metal complexes featuring pyrazolone-based ligands have demonstrated potential in catalysis. bohrium.comresearchgate.net The specific ligand architecture and the choice of metal center are critical in determining the catalytic performance of the complex. The electronic environment provided by the pyrazole ligand can stabilize the metal in various oxidation states and facilitate key steps in a catalytic cycle.
For example, complexes derived from pyrazolones have been investigated for their catalytic activity in various organic transformations. researchgate.net Cobalt, nickel, copper, and zinc complexes with Schiff bases derived from 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde have been synthesized and studied, highlighting the ongoing interest in the catalytic applications of these compounds. wisdomlib.org
Pyrazolone derivatives are effective ligands for the synthesis of rare earth metal complexes that exhibit interesting photophysical properties. researchgate.net These ligands can act as "antennas," efficiently absorbing light energy and transferring it to the coordinated rare earth metal ion. This process, known as the antenna effect, leads to characteristic metal-centered luminescence. researchgate.net
The resulting complexes can display emissions spanning the visible and near-infrared regions of the electromagnetic spectrum. researchgate.net The ability to tune the photoluminescent properties by modifying the ligand structure makes these materials promising candidates for applications in lighting devices, sensors, and bio-imaging. The synthesis of rare earth metal-organic frameworks (MOFs) with pyrazole-containing linkers further showcases the potential for creating materials with tailored photophysical responses. researchgate.net
Development of Advanced Materials Incorporating Pyrazole Moieties
The versatile structure of pyrazole derivatives, such as this compound, allows for their incorporation into various materials, leading to enhanced properties and novel functionalities. These applications are particularly prominent in the fields of polymer science and photochromic systems.
Integration into Polymer Matrices and Protective Coatings
The integration of pyrazole moieties into polymer matrices can significantly enhance the thermal stability, chemical resistance, and anticorrosive properties of the resulting materials. While direct studies on the incorporation of this compound are not extensively documented, research on related pyrazole derivatives provides strong evidence of their potential in advanced materials.
Pyrazole derivatives have been successfully used in the synthesis of novel polymers. For instance, pyrazole-linked covalent organic polymers have been synthesized through asynchronous double Schiff base formation from readily available monomers. These polymers exhibit high thermal stability, up to 425°C in air, and are chemically resistant to various solvents and harsh conditions for extended periods. nih.gov
In the realm of protective coatings, pyrazole derivatives have shown considerable promise as corrosion inhibitors for metals in acidic environments. researchgate.netsemanticscholar.org The protective action is attributed to the formation of an adsorption film on the metal surface, which mitigates the corrosive process. nih.govacs.org This is facilitated by the presence of nitrogen atoms in the pyrazole ring, which can coordinate with the metal surface. For example, novel s-triazine/morpholino-anilino-pyrazole derivatives have been investigated as corrosion inhibitors for C-steel, demonstrating high inhibition efficiency. acs.org
Furthermore, pyrazole-containing composites, such as phenol-formaldehyde/pyrazole resins, have been synthesized and evaluated for applications like the removal of heavy metal ions from aqueous solutions. nih.gov The facile synthesis and high efficiency of these materials underscore the potential for creating robust and functional polymers by incorporating the pyrazole scaffold. The synthesis of bio-based epoxy resins also presents an avenue for the inclusion of pyrazole derivatives to enhance their properties. researchgate.netwiley-vch.de
Table 1: Properties of Pyrazole-Containing Polymers and Coatings
| Polymer/Coating Type | Monomers/Components | Key Properties | Potential Application |
| Pyrazole-linked Covalent Organic Polymer | Pyrazole-based monomers and amines | High thermal stability (up to 425°C), chemical resistance | Gas capture and separation |
| s-Triazine/morpholino-anilino-pyrazole derivatives | s-Triazine, morpholine, pyrazole, and aniline derivatives | High corrosion inhibition efficiency (up to 98.5%) | Anticorrosive coatings for steel |
| Phenol-formaldehyde/pyrazole composite resin | Phenol, formaldehyde, pyrazole | High efficiency for Cr(VI) removal, excellent reusability | Water treatment, environmental remediation |
Exploration of Photochromic Behavior in Pyrazole Systems
Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a key property for the development of advanced optical materials. Pyrazole derivatives have emerged as promising candidates for creating novel photochromic systems.
A notable example involves the synthesis of a 1,3-diazabicyclo[3.1.0]hex-3-ene derivative from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This compound exhibits interesting photochromic behavior in both crystalline and solution phases. semnan.ac.irresearchgate.netdntb.gov.uaorcid.org Upon exposure to UV light (e.g., 365 nm), the solution of this compound changes color, for instance, from colorless to yellow. This color change is reversible and can be reverted by irradiation with visible light. In the solid state, a color change from pale beige to deep orange has been observed.
The mechanism behind this photochromism is proposed to be a reversible aziridine ring-opening and ring-closing photoisomerization. The ring-closed isomer has limited conjugation and thus does not absorb in the visible region. Upon UV irradiation, the aziridine ring opens, leading to the formation of an azomethine ylide moiety. This ring-opened isomer possesses a longer π-system, resulting in absorption in the visible region of the spectrum and thus appearing colored. This process is reversible, with visible light inducing the cyclization reaction to regenerate the colorless ring-closed isomer.
The photochromic properties of such pyrazole-based systems are influenced by the substituents on the pyrazole ring and other parts of the molecule. The UV-Vis spectra of these compounds are crucial for characterizing their photochromic behavior, showing the changes in absorption bands upon irradiation with different wavelengths of light. researchgate.netnist.gov
Table 2: Photochromic Properties of a Pyrazole-Derived 1,3-diazabicyclo[3.1.0]hex-3-ene
| Property | Observation |
| Precursor | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |
| Photochromic Behavior | Reversible color change upon UV and visible light irradiation |
| Color Change (Solution) | Colorless to Yellow |
| Color Change (Solid State) | Pale Beige to Deep Orange |
| Proposed Mechanism | Reversible aziridine ring-opening and ring-closing |
| Spectroscopic Evidence | Changes in UV-Visible absorption spectra upon irradiation |
Pyrazole Derivatives as Reagents in Analytical Chemistry
The ability of pyrazole derivatives to form stable complexes with metal ions and their unique spectroscopic properties make them valuable reagents in analytical chemistry for both detection and separation purposes.
Detection and Quantification Methodologies
Pyrazole derivatives are extensively used in the development of chemosensors for the detection and quantification of various metal ions. researchgate.net These sensors often rely on colorimetric or fluorometric responses upon complexation with the target analyte. For instance, pyrazolone derivatives have been synthesized and their silver(I) complexes investigated for various applications, including their interaction with DNA. nih.govsemanticscholar.org
The design of these chemosensors often involves incorporating a pyrazole moiety as a recognition site and a chromophore or fluorophore to provide a measurable signal. The selectivity and sensitivity of these sensors can be tuned by modifying the substituents on the pyrazole ring. For example, pyrazoline derivatives have been used to develop fluorescent probes for the detection of heavy metal ions such as Zn²⁺, Cd²⁺, Hg²⁺, and Cu²⁺. uns.ac.id
High-performance liquid chromatography (HPLC) is another analytical technique where pyrazole derivatives find application. They can be used as ligands in the mobile phase for the separation of metal ions or as the stationary phase in chiral separations. The enantioselective separation of chiral N1-substituted-1H-pyrazole derivatives has been successfully achieved using polysaccharide-based chiral stationary phases in both normal and polar organic elution modes. nih.govacs.orgresearchgate.net This highlights the utility of pyrazole derivatives in developing robust analytical methods for complex mixtures.
Table 3: Analytical Applications of Pyrazole Derivatives
| Analytical Technique | Role of Pyrazole Derivative | Analyte(s) | Detection Principle |
| Chemosensing | Ligand/Receptor | Metal ions (e.g., Zn²⁺, Cd²⁺, Hg²⁺, Cu²⁺) | Colorimetric or Fluorometric change upon complexation |
| High-Performance Liquid Chromatography (HPLC) | Chiral Stationary Phase Component | Chiral N1-substituted-1H-pyrazoles | Enantioselective separation |
| DNA Binding Studies | Metal Complex Ligand | DNA | Interaction leading to changes in spectroscopic properties |
Solvent Extraction Applications for Metal Ions
4-Acylpyrazolone derivatives, which are structurally related to this compound, are well-known chelating extractants for the solvent extraction of a wide range of metal ions, particularly lanthanides and actinides. mdpi.comdoaj.orgresearchgate.netbohrium.com These compounds can form stable, neutral metal complexes that are highly soluble in organic solvents.
The extraction efficiency and selectivity of these pyrazolone derivatives can be significantly enhanced through synergistic extraction, where a neutral donor ligand is added to the organic phase. mdpi.comdoaj.orgresearchgate.net This synergistic effect is attributed to the formation of a more hydrophobic ternary complex in the organic phase. Common synergistic agents include trioctylphosphine oxide (TOPO) and crown ethers.
The distribution ratio (D) and the separation factor (SF) are key parameters in evaluating the performance of a solvent extraction system. The distribution ratio is the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase. The separation factor is the ratio of the distribution ratios of two different metal ions, indicating the selectivity of the extraction process. Studies on the solvent extraction of trivalent lanthanides with mixtures of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one and various synergists have shown high extraction efficiencies and separation factors. researchgate.net
Table 4: Solvent Extraction of Lanthanides using 4-Acylpyrazolone Derivatives
| Metal Ion | Extractant System | Organic Solvent | Aqueous Phase | Key Findings |
| La(III), Eu(III), Lu(III) | 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (HL) with 1,10-phenanthroline or 2,2′-bipyridine | Ionic Liquid ([C1C4im+][Tf2N−]) | - | Synergistic effects observed with the formation of ternary complexes. mdpi.comdoaj.org |
| La, Pr, Eu, Yb | 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one (HP) with benzo-15-crown-5 | CCl₄, C₆H₆, CHCl₃ | - | Formation of mixed complexes LnP₃·S and LnP₃·2S. |
| Y, La, Pr, Nd, Sm, Eu, Gd, Dy, Er, Lu | 4-benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-thione (HBMPPT) with TOPO | - | Perchlorate solutions | Distribution coefficients vary across the lanthanide series, allowing for separation. tandfonline.com |
In Vitro Biological Evaluation Methodologies and Mechanistic Research of Pyrazole Derivatives
General Principles of In Vitro Pharmacological Screening
In vitro pharmacological screening serves as the initial step in drug discovery, offering a rapid and cost-effective means to assess the biological activities of a vast number of compounds. The primary goal is to identify "hit" compounds that exhibit a desired biological effect, which can then be optimized into "lead" compounds for further development. For pyrazole (B372694) derivatives, this process involves a battery of standardized assays designed to probe their potential as therapeutic agents.
The fundamental principle of these screenings is to expose a biological target—such as an enzyme, a receptor, or a whole cell—to the test compound and measure the resulting effect. This effect is typically quantified to determine the compound's potency and efficacy. Key metrics derived from these assays include the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), which represent the concentration of a compound required to inhibit or elicit 50% of the maximal biological response, respectively. mdpi.com
Screening of pyrazole derivatives often begins with single-dose concentration tests against a panel of targets, such as various cancer cell lines or microbial strains, to identify initial activity. nih.gov Compounds that show significant activity are then subjected to dose-response studies, where a range of concentrations are tested to accurately determine their potency (e.g., IC50 or EC50 values). nih.gov This systematic approach allows for the efficient identification of promising candidates from a large library of synthesized pyrazole analogues.
Antimicrobial Activity Profiling
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have been extensively investigated for their potential to combat bacterial and fungal infections. In vitro screening methods are employed to determine the efficacy of these compounds against a broad spectrum of microorganisms.
The antibacterial activity of pyrazole derivatives is typically evaluated using broth microdilution or agar well diffusion methods. biointerfaceresearch.comresearchgate.net These techniques are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of a particular bacterium. nih.govnih.gov
Screening is performed against a panel of clinically relevant bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. ekb.egekb.eg For instance, certain aminoguanidine-derived 1,3-diphenyl pyrazoles have demonstrated potent activity against several bacterial strains, with MIC values ranging from 1–8 μg/ml, which is comparable to approved drugs like moxifloxacin. nih.gov Pyrazole-ciprofloxacin hybrids have also shown excellent activity against S. aureus, with some compounds exhibiting MIC values of 0.125–0.5 μg mL−1. nih.gov
| Bacterial Strain | Gram Stain | Compound/Derivative Type | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | Positive | Aminoguanidine-derived 1,3-diphenyl pyrazole | 1 - 8 | nih.gov |
| Escherichia coli | Negative | Aminoguanidine-derived 1,3-diphenyl pyrazole | 1 | nih.gov |
| Staphylococcus aureus | Positive | Pyrazole-ciprofloxacin hybrid (7g) | 0.125 - 0.5 | nih.gov |
| Pseudomonas aeruginosa | Negative | Pyrazole-ciprofloxacin hybrid (7c) | 2 | nih.gov |
| Bacillus subtilis | Positive | Pyrazole-pyridine derivative (31d) | 6.25 | researchgate.net |
| Escherichia coli | Negative | Pyrazole-pyridine derivative (31b) | 6.25 | researchgate.net |
Similar to antibacterial testing, the antifungal potential of pyrazole derivatives is assessed in vitro to determine their efficacy against various fungal pathogens. The mycelium growth rate method and agar diffusion method are commonly employed techniques. nih.govsci-hub.se These assays are used to evaluate the compounds against a range of fungi, including yeasts like Candida albicans and molds such as Aspergillus niger, as well as various phytopathogenic fungi that affect agriculture. nih.govnih.gov
The results are often reported as MIC values or as EC50 values, which represent the concentration required to inhibit 50% of fungal growth. nih.govnih.gov For example, 4-chloro-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline has been reported to have a good antifungal effect on Candida albicans and Cryptococcus neoformans. mdpi.com Some novel triazole derivatives containing a phenylethynyl pyrazole moiety have shown excellent in vitro activities against C. albicans and C. neoformans with MIC values as low as 0.0625 μg/mL. mdpi.com Furthermore, certain pyrazole hydrazones have displayed remarkable antifungal activity, with MIC values against Candida albicans being lower than the standard drug clotrimazole. nih.gov
Studies on Anti-Biofilm Formation
The ability of pathogenic bacteria to form biofilms is a significant virulence factor, contributing to persistent infections and increased resistance to antimicrobial agents. Consequently, the search for compounds that can inhibit or disrupt biofilm formation is a crucial area of research. Pyrazole derivatives have emerged as promising candidates in this field.
In vitro studies are fundamental to assessing the anti-biofilm potential of these compounds. A common method involves growing bacterial cultures, such as Staphylococcus aureus or Pseudomonas aeruginosa, in microtiter plates. The bacteria are exposed to varying concentrations of the test compounds, and after an incubation period, the biofilm mass is quantified, typically using a crystal violet staining assay.
Research on pyrazole derivatives has demonstrated significant anti-biofilm capabilities. For instance, certain 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochlorides have been evaluated for their activity against Salmonella spp. semanticscholar.org. One derivative, a (trifluoromethyl)phenyl-substituted compound, was shown to prevent biofilm formation, achieving a reduction of up to 5.2 log10 semanticscholar.orgresearchgate.net. Similarly, studies on 4-{4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzoic acid derivatives showed moderate inhibition of biofilm formation and even destruction of existing biofilms formed by Staphylococcus aureus nih.gov. Another study highlighted that specific pyrazole and pyrazolo[1,5-a]pyrimidine derivatives exhibited strong anti-biofilm activity at their Minimum Inhibitory Concentrations (MICs), inhibiting biofilm formation by over 60% in both S. aureus and P. aeruginosa nih.gov. The disruption of the biofilm structure by these active derivatives was further confirmed through Scanning Electron Microscopy (SEM) analysis nih.gov.
These findings underscore the potential of the pyrazole scaffold in developing new agents to combat biofilm-related infections. The presence of halogenated substituents, such as chloro and fluoro groups, often enhances this activity by increasing the lipophilicity of the compounds, which may improve their ability to penetrate the extracellular matrix of the biofilm semanticscholar.orgresearchgate.net.
Table 1: Anti-Biofilm Activity of Selected Pyrazole Derivatives
| Compound Class | Target Organism | Activity Noted | Reference |
|---|---|---|---|
| (Trifluoromethyl)phenyl-substituted 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride | Salmonella spp. | Up to 5.2 log10 reduction in biofilm formation | semanticscholar.orgresearchgate.net |
| 4-{4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzoic acid derivatives | Staphylococcus aureus | Moderate inhibition of biofilm formation and destruction of established biofilms | nih.gov |
Antitubercular Activity Screening
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) has created an urgent need for novel antitubercular agents nih.gov. Pyrazole derivatives have been extensively investigated for their potential to address this global health challenge.
In vitro screening of antitubercular activity is typically performed against the H37Rv strain of M. tuberculosis. The BACTEC 460 radiometric system and microplate-based assays like the Microplate Alamar Blue Assay (MABA) are standard methods used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
A series of 3-(4-chlorophenyl)-4-substituted pyrazoles, including hydrazones, 2-azetidinones, and 4-thiazolidinones, were synthesized and tested for their in vitro activity against M. tuberculosis H37Rv, with many compounds showing potent activity nih.gov. In another study, a pyrazole derivative with a para-chlorophenyl substitution at the first position demonstrated very high activity, with a MIC in the range of 0.039–0.078 μM against M. tuberculosis frontiersin.org. Further research on pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids identified several compounds with excellent inhibitory activity against the M.tb H37Rv strain. Specifically, compounds 9k and 9o from this series were found to be particularly potent, with MIC values of 12.5 µg/mL, which is more effective than the standard drug rifampicin (MIC = 40 µg/mL) nih.gov.
These results highlight that the pyrazole nucleus, particularly when substituted with moieties like a 4-chlorophenyl group, is a valuable scaffold for the development of new antitubercular drugs.
Table 2: In Vitro Antitubercular Activity of Selected Pyrazole Derivatives against M. tuberculosis H37Rv
| Compound Class/Derivative | MIC | Reference |
|---|---|---|
| Pyrazole derivative with para-chlorophenyl at position 1 | 0.039–0.078 μM | frontiersin.org |
| Pyrazolylpyrazoline hybrid 9k | 12.5 µg/mL | nih.gov |
| Pyrazolylpyrazoline hybrid 9o | 12.5 µg/mL | nih.gov |
Enzyme Inhibition Assays and Mechanistic Studies
The biological activities of pyrazole derivatives are often rooted in their ability to inhibit specific enzymes that are critical for pathological processes. In vitro enzyme inhibition assays are essential for elucidating these mechanisms of action and for guiding the development of more potent and selective inhibitors.
Inhibition of Key Enzymes (e.g., Arylamine N-acetyltransferase, Cholinesterase, Monoamine Oxidase, Kinases)
Pyrazole derivatives have been shown to inhibit a wide range of enzymes.
Monoamine Oxidase (MAO): A series of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and evaluated for their inhibitory effects on MAO. The study highlighted that compounds with a 4-chlorophenyl substituent at position 1 of the pyrazole ring showed good, reversible inhibitory activity against MAO tandfonline.com.
Kinases: Kinases are crucial targets in cancer therapy. Molecular docking studies have shown that pyrazole derivatives are potential inhibitors of various protein kinases, including VEGFR-2, Aurora A, and CDK2 nih.gov. For instance, the compound 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide exhibited a minimum binding energy of -10.35 kJ/mol with CDK2, indicating strong potential as an inhibitor nih.gov.
Xanthine Oxidase (XO): This enzyme is a key target for treating hyperuricemia and gout. A series of 1-phenylpyrazoles were evaluated for their XO inhibitory activity, with 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid (Y-700) showing the most potent inhibition elsevierpure.com.
Other Enzymes: Pyrazole-based compounds have also been developed as inhibitors of bacterial enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential target for new antibiotics nih.gov. Additionally, phenylpyrazole derivatives have been identified as a new class of selective inhibitors for the anti-apoptotic protein MCL-1, which is a promising target in cancer treatment acs.org.
Understanding Structure-Activity Relationships for Enzyme Targets
Structure-Activity Relationship (SAR) studies are vital for optimizing the inhibitory potency and selectivity of pyrazole derivatives. These studies involve systematically modifying the chemical structure of the pyrazole scaffold and assessing the impact on its interaction with the target enzyme.
For meprin α and β inhibitors, it was found that a 3,5-diphenylpyrazole core exhibited high inhibitory activity nih.gov. The introduction of a cyclic moiety, such as a cyclopentyl group, at position 3(5) was favorable for inhibition, while smaller groups like methyl led to a decrease in activity nih.gov.
In the development of HIV-1 capsid inhibitors based on a 4-phenyl-1H-1,2,3-triazole phenylalanine scaffold, SAR analysis revealed several key insights. It was found that ortho-substituted aniline derivatives were more effective than meta- or para-substituted ones nih.gov. Furthermore, the presence of a fluorine atom was identified as beneficial for antiviral activity, while aliphatic substitutions on the terminal benzene (B151609) ring were generally detrimental nih.gov.
In Vitro Anti-Inflammatory and Analgesic Research Paradigms
The pyrazole nucleus is a well-known pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory and analgesic activities of novel pyrazole derivatives are commonly evaluated through various in vitro models.
A primary mechanism for the anti-inflammatory action of many pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin biosynthesis jst.go.jpbohrium.com. In vitro assays measuring the inhibition of COX-1 and COX-2 isoforms are therefore standard. For example, a series of 1-(4-chlorophenyl or benzenesulfonamide)-1H-pyrazol-5(4H)-one derivatives were found to be active as anti-inflammatory and analgesic agents, with some compounds showing equal inhibition of both COX-1 and COX-2 isoforms jst.go.jpbohrium.com.
Another common in vitro method to assess anti-inflammatory potential is the protein denaturation inhibition assay. Since protein denaturation is a key cause of inflammation, compounds that can prevent it are likely to serve as anti-inflammatory agents. Pyrazole derivatives have been screened using this method, often with bovine serum albumin, showing significant inhibitory effects journalcra.com. The lipoxygenase (LOX) inhibition assay is also employed, as LOX is another enzyme involved in the inflammatory cascade. Pyrazoline and pyrazole derivatives have demonstrated strong inhibitory activity against LOX in vitro nih.gov.
The analgesic potential is often linked to anti-inflammatory activity. While many analgesic assays are conducted in vivo (e.g., acetic acid-induced writhing test), in vitro studies on the underlying mechanisms, such as COX inhibition, provide crucial foundational data. Research has shown that pyrazolone (B3327878) derivatives that exhibit good anti-inflammatory activity also tend to show good analgesic activity jst.go.jp.
Table 3: In Vitro Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound Class | Assay | Result | Reference |
|---|---|---|---|
| 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one derivatives | COX-1/COX-2 Inhibition | Active inhibition of both isoforms | jst.go.jpbohrium.com |
| Pyrazole derivatives with 2,4-dinitrophenyl substitutes | Bovine Serum Albumin Denaturation | Exhibited very good anti-inflammatory activity | journalcra.com |
| Pyrazoline and Pyrazole derivatives | Lipoxygenase (LOX) Inhibition | Strong inhibitory activity | nih.gov |
Molecular Docking and Binding Affinity Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is an invaluable tool in drug design for understanding the binding mechanisms of pyrazole derivatives with their biological targets at a molecular level.
Docking studies have been extensively used to rationalize the observed biological activities of pyrazole compounds. For instance, in the study of pyrazole derivatives as potential kinase inhibitors, docking simulations were performed with targets like VEGFR-2, Aurora A, and CDK2. The results showed that the ligands docked deep within the binding pockets of the proteins, forming key hydrogen bonds and other interactions, which explained their inhibitory potential nih.gov. The calculated minimum binding energies provided a quantitative measure of the binding affinity nih.gov.
In the context of antitubercular research, molecular docking of pyrazolylpyrazoline hybrids into the active site of the mycobacterial enzyme InhA revealed the binding modalities of the most active compounds nih.gov. The most potent compound, 9o , was found to fit well into the active site, engaging in a network of bonded and non-bonded interactions, with a strong binding affinity indicated by a docking score of -8.884 and a Glide energy of -61.144 kcal/mol nih.gov.
Similarly, docking studies of pyrazole derivatives with Carbonic Anhydrases (CAs) were used to investigate potential inhibitors for conditions like glaucoma ijpbs.com. These studies help in identifying key amino acid residues in the active site that interact with the inhibitor, providing insights for designing molecules with improved affinity and selectivity ijpbs.com. The process typically involves preparing the protein structure (often from the Protein Data Bank), defining the binding site, and then using software like AutoDock to simulate the binding of the pyrazole ligands ijpbs.comajpp.in. The results are analyzed based on binding energy and the specific interactions formed, such as hydrogen bonds with residues like GLU 37 in the case of CAs ijpbs.com.
These computational studies complement experimental data, providing a theoretical framework to understand structure-activity relationships and to rationally design new, more effective pyrazole-based therapeutic agents.
Lack of Publicly Available Data for 4-Chloro-3-phenyl-1H-pyrazole Prevents In-Depth Analysis
The inquiry sought to detail the computational and predictive biological profile of this compound, focusing on its ligand-target interactions, putative binding sites, and preliminary biological activity predictions through in silico tools. However, searches for specific molecular docking studies, binding site analyses, or toxicity and drug score evaluations for this particular compound did not yield any relevant results.
This absence of information prevents a scientifically accurate and informative discussion on the following topics as outlined:
In Silico Tools for Preliminary Biological Activity Prediction:A comprehensive analysis using in silico tools for toxicity prediction or the evaluation of a drug score for this compound could not be constructed due to the lack of published research.
Consequently, the generation of a detailed and evidence-based article strictly adhering to the provided structure is not possible at this time. Further original research would be required to generate the data necessary to address the specified points.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Chloro-3-phenyl-1H-pyrazole derivatives?
- Methodological Answer : The compound is typically synthesized via condensation reactions or modifications of pre-existing pyrazole scaffolds. For example, the Jensen method involves reacting hydrazine derivatives with β-keto esters, yielding pyrazolone intermediates that can be further chlorinated (84.5% yield, ethanol recrystallization) . Mannich reactions using diaza-crown ethers and phenolic pyrazole precursors are also effective for introducing substituents . Key steps include purification via slow evaporation in ethanol to obtain single crystals for structural validation .
Q. How is the crystal structure of this compound derivatives characterized?
- Methodological Answer : X-ray diffraction (XRD) reveals structural details such as dihedral angles between aromatic rings (e.g., 18.23° for chlorophenyl vs. pyrazole rings) and bond distances (e.g., N–N = 1.377 Å, C=O = 1.232 Å) . Weak intermolecular interactions (C–H⋯O, C–H⋯π) stabilize the crystal lattice, which are critical for understanding packing efficiency and solubility .
Q. What spectroscopic techniques confirm the structure of this compound compounds?
- Methodological Answer :
- NMR : H and C NMR identify substituent environments (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- IR : Carbonyl stretches (C=O) near 1680 cm and N–H vibrations (~3200 cm) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 270 for CHClNO) validate molecular weight .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in chlorination steps .
- Temperature Control : Maintaining 60–80°C prevents side reactions during cyclization .
- Monitoring : Thin-layer chromatography (TLC) tracks intermediate formation, ensuring stepwise progression .
- Data Table :
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclization | Ethanol | 70 | 84.5 |
| Chlorination | DCM | 25 | 92 |
Q. How can contradictions in spectroscopic data for complex pyrazole derivatives be resolved?
- Methodological Answer :
- Cross-Validation : Combine XRD data (e.g., bond lengths) with NMR/IR to resolve ambiguities in tautomeric forms .
- Computational Modeling : DFT calculations predict electronic environments, aiding in assigning NMR shifts .
- Isotopic Labeling : N-labeled analogs clarify nitrogen hybridization states in ambiguous cases .
Q. How do substituent effects influence the biological activity of this compound analogs?
- Methodological Answer :
- Electron-Withdrawing Groups : The 4-chloro substituent enhances electrophilicity, improving binding to enzyme active sites (e.g., antimicrobial targets) .
- Steric Effects : Bulky phenyl groups at position 3 reduce conformational flexibility, altering pharmacokinetics .
- Data Table :
| Substituent Position | Biological Activity (IC, μM) | Target |
|---|---|---|
| 4-Cl, 3-Ph | 12.5 (Antimicrobial) | DHFR |
| 3-NO, 4-Cl | 8.7 (Anti-inflammatory) | COX-2 |
Key Research Findings
- Synthetic Flexibility : Multi-step routes (e.g., Mannich, Jensen methods) enable diverse functionalization .
- Structure-Activity Relationships : Chlorine and phenyl groups synergistically enhance bioactivity via electronic and steric effects .
- Analytical Robustness : XRD and NMR provide complementary insights into molecular conformation and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
